molecular formula C14H20ClNO2 B1449168 Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride CAS No. 859964-76-4

Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride

Cat. No. B1449168
M. Wt: 269.77 g/mol
InChI Key: BLNBLWBHPDETJV-UHFFFAOYSA-N
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Description

Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride is a chemical compound with the CAS Number: 859964-76-4 . It has a molecular weight of 269.77 . The IUPAC name for this compound is ethyl 3-phenylpiperidine-4-carboxylate hydrochloride .


Molecular Structure Analysis

The InChI code for Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride is 1S/C14H19NO2.ClH/c1-2-17-14 (16)12-8-9-15-10-13 (12)11-6-4-3-5-7-11;/h3-7,12-13,15H,2,8-10H2,1H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Molecular Structure Analysis

Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride is involved in various synthetic processes. For instance, its analogs, such as ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, have been synthesized and characterized for their molecular structure and stability, highlighting its relevance in the synthesis of structurally diverse compounds (Achutha et al., 2017).

Conformational Analysis

The compound has been used in the conformational analysis of saturated heterocycles, providing insights into molecular orientations and structural configurations. Studies like those on 4-Hydroxy-1-methyl-4-phenylpiperidine, which is quaternized by ethyl bromoacetate, contribute to our understanding of molecular structure and dynamics (Dorn et al., 1967).

Spectroscopic Studies

Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride derivatives are subjects in high-resolution NMR spectroscopy studies. These investigations provide detailed insights into the molecular structures and electron distributions in compounds, as seen in studies involving 3-ethyl-4-hydroxy-4-phenylpiperidines (Manimekalai et al., 2008).

Synthetic Pathways and Derivative Formation

It plays a significant role in the synthesis of various derivatives, offering a pathway to create structurally unique and potentially bioactive compounds. This includes the synthesis of thiazolopyrimidines, pyrimidine derivatives, and various other heterocyclic compounds, demonstrating its versatility in chemical synthesis (Sherif et al., 1993).

Antimicrobial and Biological Activity

Derivatives of Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride have been evaluated for their antimicrobial activities. Studies on compounds like ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate have shown potential in developing new antimicrobial agents (El-kerdawy et al., 1990).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

ethyl 3-phenylpiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-2-17-14(16)12-8-9-15-10-13(12)11-6-4-3-5-7-11;/h3-7,12-13,15H,2,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNBLWBHPDETJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNCC1C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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